molecular formula C9H9BrO2 B13995608 1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone CAS No. 1844064-89-6

1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone

Cat. No.: B13995608
CAS No.: 1844064-89-6
M. Wt: 229.07 g/mol
InChI Key: GJPHOKGFGGIQCC-UHFFFAOYSA-N
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Description

1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE is an organic compound with the molecular formula C9H9BrO3. It is a brominated derivative of acetophenone, characterized by the presence of a hydroxymethyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE can be synthesized through the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method involves the bromination of the acetophenone derivative, followed by deprotection of the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including bromination and deprotection reactions, under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: 1-(4-CARBOXY-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE

    Reduction: 1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-OL

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE is used in scientific research for:

Mechanism of Action

The mechanism of action of 1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE involves its reactive functional groups. The bromine atom and carbonyl group are key sites for chemical reactions, allowing the compound to participate in various organic transformations. The hydroxymethyl group can undergo oxidation or reduction, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • 2-BROMO-1-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE
  • 2-BROMO-1-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHANONE

Uniqueness

1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and research applications.

Properties

CAS No.

1844064-89-6

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

1-[4-bromo-3-(hydroxymethyl)phenyl]ethanone

InChI

InChI=1S/C9H9BrO2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,11H,5H2,1H3

InChI Key

GJPHOKGFGGIQCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)CO

Origin of Product

United States

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